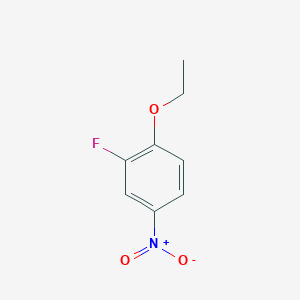

4-Ethoxy-3-fluoronitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYXXQCMSLZHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Functionalization of Polymers with Pendant Groups:

Polymers can be endowed with specific optical or electronic properties by attaching functional pendant groups to their backbones. A well-established method involves the reaction of a polymer containing nucleophilic sites with an activated electrophile. For example, research has shown that p-fluoronitrobenzene can be grafted onto poly(allylamine) via a nucleophilic aromatic substitution reaction. acs.org

Following this principle, 4-Ethoxy-3-fluoronitrobenzene can be reacted with polymers containing amine, hydroxyl, or thiol groups. This process covalently attaches the ethoxy-fluoro-nitro-phenyl moiety as a side chain. The presence of these pendant groups can significantly alter the bulk properties of the polymer, such as its refractive index, dielectric constant, and thermal stability, making it suitable for applications in organic electronics or as a matrix for NLO chromophores.

Monomer Synthesis for Advanced Polymers:

The second major contribution is its use as a precursor to monomers for high-performance polymers. The nitro group of 4-Ethoxy-3-fluoronitrobenzene can be chemically reduced to an amino (NH₂) group, yielding 4-ethoxy-3-fluoroaniline (B2745867) . This resulting aniline (B41778) is a bifunctional molecule that can serve as a monomer in polycondensation reactions.

For instance, 4-ethoxy-3-fluoroaniline can be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. Incorporating this specific structural unit directly into the polymer backbone introduces the combined effects of the ethoxy and fluoro substituents. Fluorine atoms are known to enhance thermal stability, improve solubility in organic solvents, and lower the dielectric constant of polymers, which are desirable traits for materials used in microelectronics and organic light-emitting diodes (OLEDs). The ethoxy group can further modify solubility and processing characteristics.

This table presents inferred property changes based on established structure-property relationships in polymer chemistry.

Reaction Mechanisms and Reactivity of 4 Ethoxy 3 Fluoronitrobenzene

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-ethoxy-3-fluoronitrobenzene, particularly due to the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. vulcanchem.commasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. numberanalytics.comresearchgate.net

Influence of Substituents (Ethoxy, Fluoro, Nitro) on SNAr Pathways

The rate and regioselectivity of SNAr reactions on this compound are a direct consequence of the interplay between its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is the primary activating group for SNAr. vulcanchem.combyjus.com It deactivates the benzene (B151609) ring towards electrophiles but strongly facilitates nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group. numberanalytics.combyjus.compressbooks.pub In this compound, the nitro group is ortho to the fluorine atom and meta to the ethoxy group, significantly influencing which group is displaced.

Fluoro Group (-F): The fluorine atom is a highly electronegative substituent, exerting a strong electron-withdrawing inductive effect (-I). researchgate.net This effect further enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. researchgate.net In SNAr reactions, halogens act as leaving groups, and surprisingly, fluorine is often the best leaving group among the halogens. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the C-F bond cleavage. masterorganicchemistry.comresearchgate.net

Ethoxy Group (-OC₂H₅): The ethoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). vulcanchem.com The resonance effect, where the oxygen's lone pairs are donated to the ring, generally dominates, making it an activating group for electrophilic substitution. wikipedia.org However, in the context of SNAr, its electron-donating nature can partially counteract the activating effect of the nitro group, though its influence is less pronounced than that of the nitro group. vulcanchem.com

The combined influence of these substituents makes the aromatic ring of this compound highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. pressbooks.publibretexts.org

Role of Leaving Groups (Fluorine, Nitro) in Competitive SNAr Reactions

In this compound, both the fluorine atom and the nitro group can potentially act as leaving groups in SNAr reactions.

Fluorine as a Leaving Group: Due to its high electronegativity, the C-F bond is highly polarized, making the carbon atom electron-deficient and susceptible to nucleophilic attack. researchgate.net In many activated aromatic systems, fluoride (B91410) is an excellent leaving group, often superior to other halogens. masterorganicchemistry.comnist.gov The rate of SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is attributed to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex. researchgate.net

Nitro Group as a Leaving Group: While the nitro group is a powerful activating group, it can also function as a leaving group in some SNAr reactions, particularly in highly activated systems and with certain nucleophiles. nih.gov However, the C-N bond is generally stronger than the C-F bond, and the nitrite (B80452) anion (NO₂⁻) is a different type of leaving group compared to a halide. In many cases, substitution of a halogen is favored over the nitro group. nih.gov

In competitive SNAr reactions involving substrates with both a halogen and a nitro group, the regioselectivity often favors the displacement of the halogen. For instance, in pyridines containing both chloro and nitro groups, ¹⁸F-fluorination favors substitution at the position of the chlorine or nitro group depending on their relative positions, with substitution at the 2-position being particularly favored. nih.gov

Detailed Analysis of Meisenheimer Complex Formation and Stability

The formation of a Meisenheimer complex is a critical step in the SNAr mechanism. numberanalytics.comresearchgate.net This intermediate is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. masterorganicchemistry.comresearchgate.net

The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. numberanalytics.com Electron-withdrawing groups, like the nitro group, are crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. vulcanchem.comnumberanalytics.comresearchgate.net The more effectively the negative charge is stabilized, the lower the activation energy for the formation of the complex, and the faster the reaction. researchgate.net

For this compound, nucleophilic attack at the carbon bearing the fluorine atom (C-3) would lead to a Meisenheimer complex where the negative charge is delocalized onto the oxygen atoms of the ortho-nitro group. This provides significant stabilization. Attack at other positions would result in less stable intermediates. The stability of Meisenheimer complexes can be influenced by the solvent, with aprotic solvents sometimes offering greater stability than protic solvents. researchgate.net

Electrophilic Aromatic Substitution (EAS) Pathways

While the electron-withdrawing nitro and fluoro groups make this compound less reactive towards electrophiles than benzene itself, electrophilic aromatic substitution (EAS) can still occur. chemistrytalk.orglibretexts.org The directing effects of the existing substituents determine the position of the incoming electrophile. wikipedia.orgchemistrytalk.org

Directing Effects of Ethoxy, Fluoro, and Nitro Groups on Aromatic Ring Activation/Deactivation

The substituents on the benzene ring determine its reactivity towards electrophiles. libretexts.org

Ethoxy Group (-OC₂H₅): The ethoxy group is a strong activating group and an ortho-, para-director. savemyexams.comresearchgate.net Its oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more nucleophilic. libretexts.org This resonance effect outweighs its inductive electron-withdrawing effect. libretexts.org

Fluoro Group (-F): Halogens are generally considered deactivating groups yet are ortho-, para-directors. wikipedia.org They are deactivating because their strong electronegativity withdraws electron density from the ring inductively. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. wikipedia.orgsavemyexams.com It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring much less reactive towards electrophiles. vulcanchem.com It directs incoming electrophiles to the meta position because attack at the ortho and para positions would place a positive charge on the carbon atom adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. wikipedia.org

Regioselectivity in Electrophilic Attack on this compound

The position of electrophilic attack is determined by the directing effects of the substituents. In this compound, we have a competition between the directing effects of the three groups.

The powerful ortho-, para-directing influence of the ethoxy group and the ortho-, para-directing but deactivating fluoro group are in opposition to the meta-directing and strongly deactivating nitro group.

Considering the positions on the ring:

Position 2 is ortho to the fluoro group and meta to the nitro and ethoxy groups.

Position 5 is ortho to the ethoxy group and meta to the fluoro and nitro groups.

Position 6 is para to the fluoro group, ortho to the nitro group, and meta to the ethoxy group.

The ethoxy group is the strongest activating group and will therefore have the most significant influence on the regioselectivity. It strongly directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the nitro group. Therefore, electrophilic attack is most likely to occur at the position ortho to the ethoxy group, which is position 5.

Transformations of the Nitro Group

The nitro group is a versatile functional group that dominates the reactivity of this compound. It strongly deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, most notably the amino group, or be removed entirely through denitration reactions.

The most common transformation of the nitro group in aromatic compounds is its reduction to a primary amine. The resulting product from this compound is 4-ethoxy-3-fluoroaniline (B2745867), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This reduction can be accomplished through several methods, primarily categorized as catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation: This is a widely used industrial method that employs hydrogen gas and a metal catalyst. The reaction is typically clean, high-yielding, and proceeds under relatively mild conditions. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The choice of catalyst and solvent can be optimized to ensure high selectivity and prevent side reactions.

Chemical Reduction: This approach uses metals in acidic media to effect the reduction. A classic example is the Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid. Other common systems include tin(II) chloride (SnCl₂) in hydrochloric acid or zinc (Zn) in hydrochloric acid. These methods are often cost-effective and suitable for laboratory-scale synthesis but may require more extensive purification of the product.

The table below summarizes common conditions for the reduction of nitroarenes to anilines, which are applicable to this compound.

| Reduction Method | Reagents/Catalysts | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, 1-5 atm H₂ pressure | High selectivity, clean reaction, high yield, catalyst can be recycled |

| Chemical Reduction | Fe/HCl or Fe/CH₃COOH | Acidic aqueous medium, often heated to reflux | Cost-effective, robust and reliable for many substrates |

| Chemical Reduction | SnCl₂/HCl | Acidic aqueous or alcoholic solution | Effective for a wide range of nitroarenes, relatively mild |

| Chemical Reduction | Zn/HCl | Acidic aqueous medium | Strong reducing agent, useful for less reactive substrates |

While reduction to an amine is common, modern synthetic methods allow for the complete removal of the nitro group (denitration) and its replacement with other functionalities via cross-coupling reactions. The C–NO₂ bond is relatively inert compared to C-halogen bonds, making its activation a significant challenge in catalysis. scilit.com However, recent advancements have established transition-metal-catalyzed denitrative couplings as a powerful tool. acs.orgnsmsi.ir

These reactions proceed via the oxidative addition of a low-valent transition metal (e.g., palladium, copper, rhodium, or nickel) into the C–NO₂ bond. scilit.comacs.org This step is often the most challenging due to the potential for the nitro group to deactivate the catalyst. acs.org Once the organometallic intermediate is formed, it can undergo reductive elimination with a coupling partner to form a new bond.

Examples of denitrative cross-coupling reactions applicable to nitroarenes include:

Denitrative Etherification: Coupling with alcohols or phenols to form ethers, often catalyzed by nickel or copper complexes. acs.org

Denitrative Thioetherification: Reaction with thiols to produce thioethers, commonly using copper catalysts. acs.org

Denitrative Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form aryl alkynes. acs.org

Reductive Denitration: Complete removal of the nitro group and its replacement with a hydrogen atom, which can be achieved with a palladium catalyst and a reducing agent like 2-propanol. acs.org

These methods provide a strategic alternative to traditional multi-step sequences that might involve reduction to an amine followed by diazotization and substitution. acs.org

Reduction Reactions to Amino Derivatives

Reactivity of the Ethoxy Group

The ethoxy group (–OCH₂CH₃) is an electron-donating group through resonance and has a significant influence on the molecule's electronic properties and intermolecular interactions.

The C-O bond of the ethoxy group in an aryl alkyl ether is generally stable. Cleavage of this bond requires harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). libretexts.orgmasterorganicchemistry.comwikipedia.org

The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (ethanol). libretexts.orgmasterorganicchemistry.com Subsequently, a nucleophile (I⁻ or Br⁻) attacks the ethyl group in an Sₙ2 reaction. The bond between the aromatic ring and the oxygen is not cleaved because nucleophilic substitution on an sp²-hybridized carbon is highly unfavorable. libretexts.orglongdom.org Therefore, the acidic cleavage of this compound would exclusively yield 3-fluoro-4-nitrophenol and an ethyl halide (e.g., ethyl iodide or ethyl bromide). Diaryl ethers are resistant to this type of cleavage. libretexts.org

Cleavage and Derivatization Reactions

Reactivity of the Fluorine Atom

The fluorine atom at position 3 is significantly activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing nitro group located at the para position. libretexts.org The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed when a nucleophile attacks the carbon atom bearing the fluorine. libretexts.org This stabilization occurs through resonance, where the negative charge is delocalized onto the oxygen atoms of the nitro group. libretexts.org

The general mechanism for the SₙAr reaction is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon attached to the fluorine, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.

Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled.

In nucleophilic aromatic substitution, fluorine is often an excellent leaving group, sometimes even better than other halogens. nist.gov A wide variety of nucleophiles can displace the fluorine atom in activated systems like this compound. Examples of nucleophiles include:

Alkoxides (e.g., methoxide, ethoxide)

Amines (primary and secondary)

Thiolates

Cyanide

This reactivity makes the fluorine atom a key site for introducing further structural diversity into the molecule. researchgate.net

Activation of Adjacent Positions for Further Functionalization

The arrangement of substituents on the benzene ring of 1-ethoxy-2-fluoro-4-nitrobenzene creates specific sites of activation for subsequent chemical modifications. The primary modes of functionalization are nucleophilic aromatic substitution (SₙAr), Vicarious Nucleophilic Substitution (VNS), and modification of the nitro group itself.

Nucleophilic Aromatic Substitution (SₙAr): The most significant activation is directed at the carbon atom bonded to the fluorine. The fluorine atom is positioned ortho to the powerfully electron-withdrawing nitro group. This ortho relationship is crucial for activating the C-F bond towards nucleophilic displacement. During an SₙAr reaction, a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. vulcanchem.comchemistrysteps.com The negative charge of this complex is effectively delocalized onto the oxygen atoms of the ortho-nitro group, which significantly lowers the activation energy of the reaction. chemistrysteps.comacs.org Consequently, the fluorine atom can be readily displaced by a variety of nucleophiles.

Vicarious Nucleophilic Substitution (VNS): Beyond the displacement of the fluorine atom, the electron-deficient nature of the ring also allows for the nucleophilic substitution of hydrogen atoms, a process termed Vicarious Nucleophilic Substitution (VNS). organic-chemistry.orgwikipedia.org This reaction typically occurs at positions that are ortho or para to the nitro group. In 1-ethoxy-2-fluoro-4-nitrobenzene, the hydrogen atoms at positions C3 and C5 are ortho to the nitro group and are therefore activated for VNS. This reaction allows for the introduction of carbon, nitrogen, or oxygen substituents at these positions using nucleophiles that carry a suitable leaving group. sci-hub.se VNS provides a powerful method for C-C and C-heteroatom bond formation on the nitroaromatic ring without displacing the existing fluoro or ethoxy groups. organic-chemistry.orgsci-hub.se

Functionalization via the Nitro Group: A pivotal pathway for further functionalization involves the chemical reduction of the nitro group. This transformation is readily achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst), or metals in acidic media (e.g., Sn/HCl or Fe/HCl). vulcanchem.comscispace.com The reduction converts the nitro group into a primary amine (-NH₂), yielding 4-ethoxy-3-fluoroaniline. This transformation fundamentally alters the electronic properties of the aromatic ring. The resulting amino group is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution and provides a versatile handle for a wide array of subsequent reactions, including diazotization and amide bond formation. vulcanchem.com

Table 1: Key Functionalization Reactions of this compound

| Reaction Type | Activated Position(s) | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | C2 (C-F) | R-O⁻, R-NH₂, R-S⁻ | 2-Substituted-1-ethoxy-4-nitrobenzene | chemistrysteps.comacs.orgacs.org |

| Vicarious Nucleophilic Substitution (VNS) | C3, C5 (C-H) | Carbanions (e.g., ⁻CH₂SO₂Ph) | 3/5-Substituted-1-ethoxy-2-fluoro-4-nitrobenzene | organic-chemistry.orgsci-hub.se |

| Nitro Group Reduction | C4 (NO₂) | H₂/Pd/C, Sn/HCl, Fe/HCl | 4-Ethoxy-3-fluoroaniline | vulcanchem.comscispace.com |

Carbon-Fluorine Bond Reactivity in Advanced Transformations

The carbon-fluorine (C-F) bond in this compound, while intrinsically strong, exhibits significant reactivity in advanced chemical transformations due to the electronic activation conferred by the ortho-nitro group.

Nucleophilic Aromatic Substitution (SₙAr) Revisited: The displacement of the fluorine atom via the SₙAr mechanism is the most prominent reaction involving the C-F bond in this molecule. The rate-determining step of this reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the temporary disruption of the ring's aromaticity. chemistrysteps.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating this initial attack. This makes the C-F bond, paradoxically, more reactive in this specific context than C-Cl or C-Br bonds, where the initial nucleophilic attack is slower. chemistrysteps.com A wide range of nucleophiles can be employed to displace the fluoride ion, leading to a diverse array of substituted products. For example, reactions with alkoxides (e.g., sodium methoxide) yield ether derivatives, while reactions with amines produce substituted anilines.

Palladium-Catalyzed Cross-Coupling Reactions: In recent years, significant progress has been made in the transition-metal-catalyzed functionalization of C-F bonds, which were once considered largely inert to such processes. For electron-deficient aryl fluorides like this compound, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings have become feasible. mdpi.comworktribe.com The mechanism is believed to involve an oxidative addition step where the palladium(0) catalyst inserts into the activated C-F bond. worktribe.com The presence of the ortho-nitro group is critical, as it facilitates this oxidative addition, which has characteristics of a nucleophilic attack by the electron-rich palladium catalyst on the electron-poor aromatic ring. worktribe.com These methods allow for the formation of C-C bonds by coupling the aryl fluoride with organoboron compounds (Suzuki) or terminal alkynes (Sonogashira), providing access to complex molecular architectures that are not readily available through traditional SₙAr chemistry. mdpi.comrsc.org

Table 2: Research Findings on C-F Bond Transformations in Activated Fluoroarenes

| Transformation | Catalyst/Reagent System | Key Finding | Application | Reference |

|---|---|---|---|---|

| Nucleophilic Alkylation | Diethyl 2-fluoromalonate / NaH | Efficient displacement of fluorine from ortho-fluoronitrobenzene to form a new C-C bond. | Synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. | researchgate.net |

| Nucleophilic Alkynylation | Terminal Alkynes / NaHMDS | Direct C-F bond substitution on electron-deficient 2-fluoronitrobenzenes to form internal aryl alkynes. | Construction of C(sp²)-C(sp) bonds without a metal catalyst. | rsc.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Palladium-catalyzed C-F activation and coupling with arylboronic acids, directed by an ortho-nitro group. | Synthesis of biaryl compounds from perfluorinated nitroaromatics. | worktribe.com |

| Hydrodefluorination | Phosphine / Silane (B1218182) | Metal-free C-F bond cleavage and replacement with hydrogen on electron-poor fluoroarenes. | Selective defluorination under mild, metal-free conditions. | whiterose.ac.uk |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are essential for understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govemmanuelcollege.ac.in For 4-Ethoxy-3-fluoronitrobenzene, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

The geometry of the benzene (B151609) ring is expected to show minor distortions from a perfect hexagon due to the electronic push and pull of the substituents. The strong electron-withdrawing effects of the nitro (NO₂) and fluoro (F) groups would influence the C-N and C-F bond lengths, respectively. The ethoxy group (–OCH₂CH₃), being flexible, has multiple possible conformations defined by the dihedral angles around the C-O and O-C bonds. A potential energy scan (PES) can be performed by systematically rotating these bonds to identify the global minimum energy conformer, which represents the most stable shape of the molecule. emmanuelcollege.ac.in The planarity of the substituents relative to the benzene ring is a critical factor, as it affects the extent of electron delocalization. rasayanjournal.co.in

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) Note: As specific experimental or calculated data for this molecule is not available in the cited literature, this table illustrates the types of parameters that would be determined from a DFT study. Values are based on typical parameters for substituted benzenes.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C-F Bond Length | ~1.33 - 1.36 Å | The bond between the ring carbon and the fluorine atom. |

| C-N Bond Length | ~1.47 - 1.49 Å | The bond between the ring carbon and the nitrogen of the nitro group. |

| C-O Bond Length | ~1.35 - 1.38 Å | The bond between the ring carbon and the oxygen of the ethoxy group. |

| C-C-C Bond Angle (in ring) | ~118° - 122° | Angles within the benzene ring, deviating slightly from the ideal 120°. |

| C-C-O-C Dihedral Angle | Variable | Defines the orientation of the ethyl group relative to the benzene ring. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . A small gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating ethoxy group would be expected to raise the HOMO energy, while the electron-withdrawing nitro and fluoro groups would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, indicative of a reactive molecule.

Table 2: Illustrative Frontier Molecular Orbital Energy Values Note: This table illustrates the type of data generated from an FMO analysis. The values are hypothetical and serve to explain the concepts.

| Parameter | Illustrative Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| ΔE (HOMO-LUMO Gap) | 4.5 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

The distribution of charge within a molecule is not uniform and dictates its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge landscape of a molecule. researchgate.net It is plotted on the molecule's electron density surface, using colors to represent different potential values: red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). 182.160.97

For this compound, an MEP map would show:

Negative Potential (Red) : Concentrated around the oxygen atoms of the nitro group and the oxygen of the ethoxy group, as these are the most electronegative atoms with lone pairs of electrons.

Positive Potential (Blue) : Likely found near the hydrogen atoms of the ethoxy group and potentially on the aromatic ring carbons attached to the electron-withdrawing groups. These maps are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Levels)

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the energetic landscape of a chemical reaction, allowing for the elucidation of reaction pathways and the identification of high-energy transition states.

The substituents on this compound make it a candidate for specific types of reactions:

Nucleophilic Aromatic Substitution (SNAr) : The benzene ring is "activated" towards nucleophilic attack by the strong electron-withdrawing nitro and fluoro groups. A nucleophile can attack a carbon atom bearing a leaving group (in this case, the fluorine atom), proceeding through a high-energy intermediate known as a Meisenheimer complex. researchgate.netnih.gov Computational studies can model this entire pathway, confirming whether the mechanism is stepwise (with a stable intermediate) or concerted (a single transition state). nih.gov The fluorine atom is an excellent leaving group in SNAr reactions, often better than chlorine or bromine. nist.gov

Electrophilic Aromatic Substitution (EAS) : While the ring is generally deactivated towards electrophiles due to the nitro and fluoro groups, the powerful activating effect of the ethoxy group directs any potential electrophilic attack. The ethoxy group is an ortho, para-director. Since the para position is occupied by the nitro group, electrophilic attack would be directed to the ortho positions. Computational modeling can determine which of the available ortho positions is more favorable by calculating the energies of the intermediate carbocations (sigma complexes).

For any proposed reaction mechanism, DFT calculations can determine the energy profile along the reaction coordinate—a path that connects reactants to products. The highest point on this path is the transition state , and the energy required to reach it from the reactants is the activation energy (Ea) .

A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different potential pathways (e.g., SNAr vs. EAS, or attack at different positions), chemists can predict the most likely product of a reaction under given conditions. researchgate.net For instance, comparing the activation energy for a nucleophile displacing the fluorine atom versus reacting elsewhere would provide a quantitative prediction of the reaction's regioselectivity.

Solvent Effects on Reaction Energetics and Mechanisms

Solvents can profoundly influence the thermodynamics and kinetics of chemical reactions by differentially solvating the reactants, transition states, and products. For nitroaromatic compounds like this compound, which are susceptible to nucleophilic aromatic substitution (SNAr), the choice of solvent is critical. The SNAr reaction typically proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these solvent effects. researchgate.net The reaction energetics are modeled by calculating the potential energy surface in various solvent environments. This is often achieved using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. iastate.edu

Key principles governing solvent effects on these reactions include:

Stabilization of Charged Species : Polar solvents are particularly effective at stabilizing charged species. In an SNAr reaction, the transition state and the Meisenheimer intermediate possess a significant negative charge. A polar solvent will stabilize this intermediate more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. researchgate.netiastate.edu

Reaction Pathway Modification : Solvents can do more than just alter reaction rates; they can open alternative reaction pathways. researchgate.net DFT calculations can map these different pathways and identify the lowest energy route in a given solvent. For instance, the activation energy for the reaction of ethanolamine (B43304) with fluoronitrobenzenes has been shown through DFT calculations to decrease with increasing solvent polarity, being highest in a vacuum and lowest in acetonitrile. researchgate.net

Protic vs. Aprotic Solvents : The nature of the solvent (protic or aprotic) is also crucial. Protic solvents can form hydrogen bonds, which may stabilize certain transition states or reactants, while aprotic polar solvents (like DMSO or DMF) are often favored for SNAr reactions as they solvate the accompanying cation of the nucleophile, leaving the anion more "naked" and reactive.

Theoretical models predict that for reactions involving substituted nitrobenzenes, the activation barriers are sensitive to the solvent environment. The transition state, being more polar than the reactants, is stabilized in polar solvents, leading to a reduction in the activation energy. acs.org

Spectroscopic Property Predictions

Computational methods provide powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their structural characterization.

Theoretical Vibrational Spectroscopy (FT-IR, Raman)

The theoretical vibrational spectra (Fourier-Transform Infrared and Raman) of this compound can be calculated using quantum chemical methods, primarily DFT. Functionals such as B3LYP, often paired with a basis set like 6-311++G(d,p), are commonly used for this purpose. prensipjournals.comresearchgate.net These calculations yield harmonic vibrational frequencies corresponding to the fundamental modes of vibration.

The process involves first optimizing the molecule's geometry to find its lowest energy structure. Then, a frequency calculation is performed on this optimized geometry. prensipjournals.com The resulting calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A Potential Energy Distribution (PED) analysis can also be performed to provide a detailed assignment of each calculated vibrational mode. irphouse.com

For this compound, characteristic vibrational frequencies can be predicted for its various functional groups.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is representative and based on typical frequency ranges for the specified bonds in similar aromatic compounds. Actual calculated values may vary based on the level of theory and basis set used.

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H stretching (aliphatic) | Ethoxy Group (-CH₂) | 2990 - 2905 (asymmetric) nepjol.info |

| C-H stretching (aliphatic) | Ethoxy Group (-CH₃) | 2924 - 2800 (symmetric) nepjol.info |

| C=C stretching | Benzene Ring | 1625 - 1430 prensipjournals.com |

| NO₂ asymmetric stretching | Nitro Group | ~1550 |

| NO₂ symmetric stretching | Nitro Group | ~1350 |

| C-O-C stretching | Ethoxy Group | 1260 - 1000 |

| C-F stretching | Fluoro Group | 1250 - 1020 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be predicted with a high degree of accuracy using computational methods. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)). prensipjournals.com

To achieve results that are comparable to experimental data, several factors must be considered:

Conformational Analysis : Flexible molecules like this compound, with a rotatable ethoxy group, exist as a population of different conformers. A thorough conformational search should be performed, and the chemical shifts for each significant conformer calculated. The final predicted spectrum is then a Boltzmann-weighted average of the individual conformer shifts.

Solvent Effects : NMR spectra are recorded in solution, and solvent can influence chemical shifts. Implicit solvent models like PCM are often incorporated into the GIAO calculations to account for these effects. prensipjournals.com

Referencing : Calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory.

The predicted chemical shifts for the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents (nitro, fluoro, and ethoxy groups). ucl.ac.uk

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts These are estimated ranges based on substituent effects on a benzene ring. Actual calculated values would provide more precise shifts.

| Nucleus | Position | Estimated Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | H-2 | 7.5 - 7.8 | Ortho to NO₂, Meta to F and OEt |

| ¹H | H-5 | 7.2 - 7.5 | Ortho to F, Meta to NO₂ and OEt |

| ¹H | H-6 | 7.9 - 8.2 | Ortho to NO₂ and F, Meta to OEt |

| ¹H | -OCH₂- | 4.1 - 4.3 | Adjacent to aromatic ring and CH₃ |

| ¹H | -CH₃ | 1.4 - 1.6 | Part of the ethyl group |

| ¹³C | C-1 (C-NO₂) | 148 - 152 | Attached to electron-withdrawing NO₂ |

| ¹³C | C-2 | 115 - 120 | Influenced by adjacent NO₂ and F |

| ¹³C | C-3 (C-F) | 150 - 155 (d, ¹JCF) | Attached to electronegative F |

| ¹³C | C-4 (C-OEt) | 145 - 150 | Attached to electron-donating OEt |

| ¹³C | C-5 | 110 - 115 | Influenced by adjacent F and OEt |

Electronic Absorption and Emission Spectra Calculations

The electronic absorption spectrum (UV-Vis) of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ohio-state.edufaccts.de This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. respectprogram.org

The calculations provide information on the wavelength of maximum absorption (λmax), the strength of the transition (oscillator strength), and the nature of the electronic transition involved (e.g., π → π* or n → π). researchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of a solvent model are crucial for obtaining results that correlate well with experimental spectra. jmaterenvironsci.com For nitroaromatic compounds, the key electronic transitions typically involve the promotion of electrons from orbitals located on the benzene ring and the ethoxy group (π and n orbitals) to anti-bonding orbitals associated with the nitro group (π).

Table 3: Predicted Electronic Transition Data for this compound This table is illustrative of the data obtained from a TD-DFT calculation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~340 - 360 | Low | n → π* |

| S₀ → S₂ | ~280 - 300 | High | π → π* |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Factors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with a specific activity, such as biological potency or toxicity. dergipark.org.tr For a series of related compounds like substituted nitrobenzenes, QSAR models can predict the activity of new, unsynthesized analogues. nih.gov These models are built using calculated molecular descriptors that numerically represent the physicochemical properties of the molecules.

The process involves:

Assembling a dataset of compounds with known activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, like multiple linear regression (MLR), to develop an equation that links a selection of descriptors to the observed activity. dergipark.org.tr

Validating the model to ensure its predictive power.

For nitroaromatic compounds, QSAR models have been successfully used to predict toxicity, with descriptors related to hydrophobicity, electronic properties, and molecular size being particularly important. nih.gov

Descriptors for Substituent Effects and Molecular Interactions

Constitutional Descriptors : These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Electronic Descriptors : These quantify the electronic properties of the molecule. For nitroaromatics, descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms are critical. A low LUMO energy, for example, indicates susceptibility to nucleophilic attack. chemrxiv.org

Quantum-Chemical Descriptors : These are derived from quantum mechanical calculations and include properties like polarizability, molecular electrostatic potential (ESP), and orbital energies (HOMO/LUMO). dergipark.org.tr They provide a detailed picture of the electron distribution and reactivity.

Table 4: Selected Calculated Molecular Descriptors for this compound Values are sourced from computational databases or can be readily calculated using standard software.

| Descriptor Type | Descriptor Name | Typical Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 185.15 g/mol | Overall size of the molecule |

| Constitutional | Rotatable Bond Count | 3 | Molecular flexibility |

| Electronic/Quantum | XLogP3 | ~2.1 | Hydrophobicity, membrane permeability |

| Electronic/Quantum | Topological Polar Surface Area (TPSA) | ~52.37 Ų | Polarity, hydrogen bonding capacity |

| Constitutional | Hydrogen Bond Donors | 0 | Capacity to donate H-bonds |

Predictive Modeling of Structure-Reactivity Relationships

The prediction of chemical reactivity through computational methods is a cornerstone of modern chemical research, providing invaluable insights into the behavior of molecules without the need for extensive empirical experimentation. For this compound, predictive modeling of structure-reactivity relationships integrates various theoretical approaches to forecast its chemical properties and reaction dynamics. These models are particularly focused on understanding how the molecule's unique electronic and structural features, conferred by its ethoxy, fluoro, and nitro substituents, govern its interactions and transformations.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools designed to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity or chemical reactivity. While specific QSAR models exclusively for this compound are not extensively documented, the principles are derived from broader studies on nitroaromatic compounds. nih.govresearchgate.net These models link molecular descriptors—numerical values representing specific physicochemical properties—to a particular endpoint, such as toxicity, which itself is an indicator of chemical reactivity. nih.gov

The development of a QSAR model involves calculating a wide array of molecular descriptors for a set of related molecules. dergipark.org.tr For nitrobenzene (B124822) derivatives, these descriptors often fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include dipole moment, polarizability, and atomic charges. The distribution of charges, heavily influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group, is critical for predicting sites of electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational energies.

Topological Descriptors: These are numerical representations of molecular structure and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and hyperpolarizability. dergipark.org.tr

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a predictive equation. researchgate.netdergipark.org.tr For instance, studies on the toxicity of nitrobenzene derivatives to organisms like Tetrahymena pyriformis have shown that factors such as hydrophobicity and electrophilic reactivity are key predictors of activity. nih.gov The reactivity of nitrobenzenes is often associated with the reduction of the nitro group or the molecule's propensity to act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | Dipole Moment | Indicates overall molecular polarity and influences intermolecular interactions. |

| Electronic | Relative Positive/Negative Charge (RPCG/RNCG) | Relates to electrostatic interactions and susceptibility to charged reagents. mdpi.com |

| Quantum-Chemical | HOMO/LUMO Energy | Determines electron-donating/accepting ability and susceptibility to reactions. unpatti.ac.id |

| Quantum-Chemical | HOMO-LUMO Gap | Correlates with chemical stability; a smaller gap suggests higher reactivity. prensipjournals.com |

| Thermodynamic | LogP | Measures hydrophobicity, affecting transport and interaction in biological/environmental systems. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties and hydrogen bonding capacity. chemscene.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the interaction between the HOMO of one molecule and the LUMO of another. For a single molecule like this compound, the characteristics of its HOMO and LUMO provide critical information.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest-energy site for accepting electrons. Regions with high LUMO density are prone to attack by nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. prensipjournals.com In substituted nitrobenzenes, the presence of various functional groups alters the energies and spatial distribution of these orbitals. unpatti.ac.id For example, electron-donating groups (like the ethoxy group) tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups (like the nitro and fluoro groups) lower the LUMO energy, making it a better electron acceptor. unpatti.ac.idwisc.edu The interplay of these groups in this compound creates a complex electronic landscape that FMO analysis helps to decipher.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic reactions. researchgate.net

The MEP surface is color-coded to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles and are often found around electronegative atoms like oxygen. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red/yellow) around the oxygen atoms of the nitro group and the ethoxy group, indicating these are prime sites for electrophilic attack or hydrogen bonding interactions. researchgate.netmdpi.com Conversely, positive potential (blue) might be located near the hydrogen atoms of the benzene ring and the ethoxy group's alkyl chain. The carbon atom attached to the nitro group would also be a potential electrophilic center. Such maps provide a chemically intuitive picture of the molecule's reactivity hotspots. prensipjournals.com

Summary of Computational Data

While detailed predictive modeling studies specifically targeting this compound are limited, data from computational databases and studies on analogous compounds provide valuable predictive insights.

| Computational Parameter | Value for this compound | Significance in Predicting Reactivity |

|---|---|---|

| Molecular Formula | C₈H₈FNO₃ chemscene.com | Defines the elemental composition. |

| Molecular Weight | 185.15 g/mol chemscene.com | Basic physical property used in various calculations. |

| Topological Polar Surface Area (TPSA) | 52.37 Ų chemscene.com | Indicates potential for intermolecular interactions via hydrogen bonding. |

| LogP | 2.1326 chemscene.com | Suggests moderate hydrophobicity, influencing solubility and partitioning behavior. |

| Hydrogen Bond Acceptors | 3 chemscene.com | Reflects the potential to accept hydrogen bonds, primarily via oxygen atoms. |

| Hydrogen Bond Donors | 0 chemscene.com | The molecule lacks acidic protons to donate in hydrogen bonds. |

| Rotatable Bonds | 3 chemscene.com | Indicates conformational flexibility, which can affect receptor binding and reactivity. |

Applications of 4 Ethoxy 3 Fluoronitrobenzene As a Synthetic Intermediate and in Advanced Materials

Precursor in the Synthesis of Functionalized Aromatics

4-Ethoxy-3-fluoronitrobenzene serves as a key building block for the creation of more complex functionalized aromatic compounds. Its versatile reactivity allows it to be a starting point for multi-step syntheses targeting a wide range of valuable chemicals.

The molecular architecture of this compound is particularly relevant in the synthesis of pharmaceutical intermediates. The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. vulcanchem.com The nitro group can be readily reduced to an amino group, a crucial transformation for constructing various pharmaceutical scaffolds. vulcanchem.com This resulting aniline (B41778) derivative can then undergo further reactions to build complex heterocyclic systems or other functionalities common in active pharmaceutical ingredients (APIs).

For instance, related fluoronitrobenzene compounds are foundational in synthesizing important drugs. 4-Fluoronitrobenzene is a known intermediate in the production of the anti-diabetic drug Pioglitazone. chemicalbook.comjocpr.com Similarly, substituted phenylboronic acids, which can be synthesized from precursors like this compound, are used as intermediates in the development of estrogen receptor modulators for applications such as breast cancer treatment. google.com The combination of the ethoxy, fluoro, and nitro groups makes this compound a tailored precursor for fine chemicals that are high-value, low-volume products used in specialized applications. google.com

Table 1: Key Synthetic Transformations for Pharmaceutical Intermediates

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C catalyst; or Fe/HCl | Amino group (-NH₂) | Creates an aniline derivative, a key precursor for many APIs. vulcanchem.com |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Displacement of Fluorine | Allows for the introduction of diverse functional groups to build complex scaffolds. vulcanchem.com |

Fluorinated nitroaromatic compounds have a significant history in the development of agrochemicals, including herbicides and pesticides. vulcanchem.com The presence of fluorine can enhance the biological efficacy and stability of these agents. Derivatives of this compound, particularly the corresponding anilines obtained after reduction, are valuable intermediates. For example, 4-chloro-2-fluoroaniline, a related compound, is used in the synthesis of herbicidally active compounds. google.com The specific substitution pattern of this compound could lead to novel agrochemicals with improved properties such as target specificity or better penetration through plant or insect tissues. vulcanchem.com

In the dye industry, nitroaromatic compounds are often used as precursors. The chromophoric properties of molecules can be tuned by the introduction of various substituents. The functional groups on this compound can be chemically modified to create stable and intensely colored dyes and pigments.

Table 2: Examples of Related Compounds in Agrochemical and Dye Synthesis

| Compound | Application Area | Reference |

|---|---|---|

| 4-Bromo-2-ethoxy-1-nitrobenzene | Pesticide and herbicide formulations | vulcanchem.com |

| 4-Chloro-3-ethoxy-2-fluoroaniline | Herbicides, pesticides, and dyes | |

| Fluoronitrobenzene derivatives | Herbicides and dyes | google.com |

Specialty chemicals are materials produced for specific applications and are characterized by their unique performance. The highly substituted nature of this compound makes it an ideal starting material for a variety of these high-value products. google.com Its functional groups serve as reactive handles for diverse chemical transformations. The strong electron-withdrawing nitro group activates the molecule for nucleophilic aromatic substitution (SNAr) reactions, typically at the fluorine position. vulcanchem.com This allows for the precise introduction of nucleophiles to create specifically designed molecules. Furthermore, the reduction of the nitro group to an amine opens up another vast area of chemical derivatization, including diazotization reactions. vulcanchem.com These reactions are fundamental in producing a wide array of specialty chemicals used in research and industry.

Synthesis of Agrochemicals and Dyes

Integration into Advanced Materials Science

The unique electronic and reactive properties of this compound make it suitable for incorporation into advanced materials, particularly through the synthesis of hybrid organic-inorganic structures.

Organic-inorganic hybrid materials combine the properties of organic molecules (like processability and functionality) with those of inorganic materials (like thermal stability and mechanical strength). mdpi.comtaylorfrancis.com A powerful method for creating these materials involves the synergistic combination of Nucleophilic Aromatic Substitution (SNAr) and sol-gel processes. researchgate.netresearchgate.net

In this approach, the fluorine atom of this compound can be displaced by a nucleophile, such as the amino group of an organosilane like 3-aminopropyltrimethoxysilane (B80574) (APS). researchgate.netresearchgate.net This SNAr reaction is facilitated by the activating effect of the para-nitro group. The reaction covalently links the aromatic unit to a silicon-containing precursor. This is followed by a sol-gel process, often using a precursor like tetraethoxysilane (TEOS), which undergoes hydrolysis and condensation to form a stable, cross-linked inorganic silica (B1680970) (SiO₂) network with the organic nitroaromatic moiety chemically integrated. researchgate.netresearchgate.net The resulting hybrid material possesses the chromophoric properties of the nitroaniline unit embedded within a durable silica matrix. researchgate.net

Table 3: Components for Organic-Inorganic Hybrid Material Synthesis

| Component | Example | Role in Synthesis | Reference |

|---|---|---|---|

| Activated Aromatic | This compound | Organic functional unit | Inferred from researchgate.netresearchgate.net |

| Coupling Agent | 3-Aminopropyltrimethoxysilane (APS) | Links organic and inorganic components via SNAr | researchgate.netresearchgate.net |

| Inorganic Precursor | Tetraethoxysilane (TEOS) | Forms the inorganic silica matrix | researchgate.netresearchgate.net |

The same synthetic strategy used to create bulk hybrid materials can be adapted to functionalize the surfaces of support materials like silica nanoparticles or other mesoporous structures. researchgate.netresearchgate.net By reacting this compound with an amino-functionalized silica surface (pre-treated with a silane (B1218182) coupling agent like APS), the nitroaromatic molecule can be grafted onto the support. researchgate.net

This surface functionalization is a powerful tool for tailoring the properties of materials. For example, it can be used to create core-shell particles with a pure silica core and a shell functionalized with the organic chromophore. researchgate.net Such materials have potential applications as specialized pigments, where the silica matrix protects the organic dye from harsh chemical environments, or in chromatography, where the functionalized surface can provide specific interactions for separating chemical mixtures. The ability to covalently attach these organic moieties to inorganic supports ensures the stability and durability of the functionalization, preventing leaching of the organic component. researchgate.netuni-konstanz.de

Precursor for Optoelectronic Materials (e.g., Chromophores)

This compound serves as a critical electrophilic building block in the construction of organic chromophores, particularly those designed for nonlinear optical (NLO) applications. nih.gov NLO materials are essential for technologies like optical data processing and communication. researchgate.net The efficacy of these chromophores often relies on a molecular architecture featuring an electron-donating group (donor) and an electron-accepting group (acceptor) linked by a π-conjugated bridge (a D-π-A structure). diva-portal.org

The primary role of this compound is to function as a precursor to the acceptor segment of these molecules. The potent electron-withdrawing nature of the nitro (NO₂) group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). beilstein-journals.org This reaction allows for the displacement of the fluorine atom at the C-3 position by a variety of nucleophiles, enabling the covalent linking of the nitroaromatic moiety to other parts of the target chromophore.

A common synthetic strategy involves reacting an activated fluoro-nitroaromatic compound with a nucleophile, such as an amine or alkoxide, that is part of the donor or π-bridge structure. researchgate.netlodz.pl For instance, analogous to the well-documented reactions of 4-fluoronitrobenzene, the fluorine atom in this compound can be substituted to build more complex molecular frameworks. researchgate.netacs.org This modular approach allows chemists to fine-tune the electronic properties of the final chromophore.

Table 1: Role of this compound in D-π-A Chromophore Synthesis

| Chromophore Component | Function | Synthetic Role of this compound |

|---|---|---|

| Donor (D) | Provides electrons; often an amine, alkoxide, or a heteroaromatic system. | Can be the nucleophile that displaces the fluorine from this compound. |

| π-Bridge (π) | Facilitates electron transfer between donor and acceptor; often a conjugated system of double or triple bonds. | The nucleophile attached to the π-bridge can react with this compound. |

| Acceptor (A) | Attracts electrons; typically a strong electron-withdrawing group. | The nitro-substituted aromatic ring of this compound forms the core of the acceptor. |

The versatility of the SNAr reaction allows for the use of various nucleophiles to construct diverse chromophoric systems. The choice of nucleophile is critical for determining the final properties of the material.

Table 2: Examples of Nucleophiles for Reaction with Activated Fluoro-Nitroaromatics

| Nucleophile Class | Specific Example | Resulting Linkage |

|---|---|---|

| Oxygen Nucleophiles | Phenoxides, Alkoxides | Ether (C-O-C) |

| Nitrogen Nucleophiles | Anilines, Alkylamines, Morpholine | Amine (C-N) |

| Sulfur Nucleophiles | Thiolates | Thioether (C-S-C) |

| Carbon Nucleophiles | Malonates, Cyanides | Carbon-Carbon (C-C) |

Data derived from analogous reactions described in the literature. beilstein-journals.orglodz.pl

Contribution to Polymeric Systems and Organic Electronic Materials

This compound and its derivatives are valuable for creating functional polymers and materials for organic electronics. Its structure can be incorporated into polymeric systems in two primary ways: as a pendant functional group or as a precursor to a monomer unit integrated into the polymer backbone.

Environmental Fate and Degradation Mechanisms Academic Perspectives

Photolytic Degradation Pathways of Nitroaromatic Compounds

Photolysis, or degradation by light, is a significant transformation pathway for nitroaromatic compounds in the environment. cdc.govresearchgate.net For many nitroaromatics, direct photolysis in pure water is a slow process. conicet.gov.ar However, the presence of natural substances like dissolved humic acids in aquatic environments can significantly enhance the rate of photodegradation. umich.edu

The primary mechanisms of photolytic degradation involve:

Direct Photolysis : Absorption of UV radiation can excite the nitroaromatic molecule, leading to reactions such as the reduction of the nitro group or cleavage of the aromatic ring. The presence of a methyl group ortho to a nitro group has been shown to enhance photolysis rates, a structural feature not present in 4-ethoxy-3-fluoronitrobenzene. umich.edu

Indirect Photolysis : This process is often more significant and involves reactive oxygen species (ROS) generated by sunlight-irradiated natural water components. Key ROS include hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. conicet.gov.ar

Product Formation : Photodegradation of nitroaromatics can lead to the formation of various intermediates, including nitrophenols and the release of nitrite (B80452) ions. researchgate.netnih.gov The fluorine atom on the ring of this compound is expected to be stable, though some studies on other fluorinated compounds have shown that defluorination can occur under photolytic conditions. nih.gov The ethoxy group may be cleaved during these oxidative processes.

The quantum efficiency for the direct photolysis of many nitroaromatic compounds is typically low. For example, the polychromatic quantum efficiency for nitrobenzene (B124822) has been measured at 7.8 x 10⁻⁴. conicet.gov.ar The addition of hydrogen peroxide (H₂O₂) can dramatically accelerate degradation by increasing the production of hydroxyl radicals upon UV irradiation. conicet.gov.ar

Biotransformation Mechanisms by Microorganisms (Theoretical Enzymatic Processes)

Microorganisms have evolved diverse enzymatic pathways to transform and, in some cases, mineralize nitroaromatic compounds. nih.govresearchgate.netnih.gov These processes can occur under both aerobic and anaerobic conditions. mdpi.com

Anaerobic Biotransformation: Under anaerobic conditions, the primary transformation is the reduction of the nitro group. nih.govmdpi.com This is a stepwise process catalyzed by enzymes called nitroreductases.

Nitro Group Reduction : Nitroreductases, which can be oxygen-sensitive (Type II) or insensitive (Type I), catalyze the reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). mdpi.commdpi.com

Hydroxylamine Formation : The nitroso group is further reduced to a hydroxylamino group (Ar-NHOH). nih.govmdpi.com

Amine Formation : The final step is the reduction of the hydroxylamino intermediate to an amino group (Ar-NH₂), forming 4-ethoxy-3-fluoroaniline (B2745867). nih.gov

These resulting aromatic amines are often more susceptible to further degradation but can also be toxic. nih.gov

Aerobic Biotransformation: Aerobic degradation is more complex. Bacteria have developed several strategies to deal with the electron-deficient nitroaromatic ring: nih.govmdpi.com

Dioxygenase Attack : Dioxygenase enzymes can insert two hydroxyl groups onto the aromatic ring, leading to the formation of a diol intermediate and the simultaneous release of the nitro group as nitrite. nih.gov This is a common initial step in the degradation of compounds like nitrobenzene.

Monooxygenase Attack : Monooxygenases can also initiate degradation by adding a single oxygen atom, which can lead to the elimination of the nitro group. nih.gov

Reductive-Oxidative Pathways : Some pathways involve an initial partial reduction of the nitro group to a hydroxylamine, which can then be enzymatically rearranged or cleaved. mdpi.com

For an ether-substituted compound like this compound, enzymatic cleavage of the ether bond is also a plausible degradation step, potentially catalyzed by etherase enzymes, which has been observed in the degradation of related compounds like 2,4-dinitroanisole (B92663) (DNAN). anu.edu.au

| Process | Condition | Key Enzyme Type | Initial Product of this compound | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Anaerobic | Nitroreductase | 4-Ethoxy-3-fluoroaniline | nih.govmdpi.com |

| Ring Dihydroxylation | Aerobic | Dioxygenase | Substituted Catechol + Nitrite | nih.gov |

| Ether Cleavage | Aerobic | Etherase / Demethylase Analogue | 3-Fluoro-4-nitrophenol + Acetaldehyde | anu.edu.au |

Chemical Degradation Routes (Hydrolysis, Reduction) in Environmental Contexts

In addition to light and microbes, abiotic chemical reactions can contribute to the transformation of this compound.

Hydrolysis : Aromatic nitro compounds are generally resistant to hydrolysis under typical environmental pH conditions. cdc.gov However, under highly alkaline conditions (high pH), degradation via alkaline hydrolysis can occur. enviro.wiki This process involves the attack of hydroxide (B78521) ions (OH⁻), potentially leading to the formation of a Meisenheimer complex and subsequent ring cleavage or substitution of the ethoxy or fluoro groups. enviro.wikiresearchgate.net Studies on 2,4,6-trinitrotoluene (B92697) (TNT) show half-lives of hours to days at pH levels of 11-12. enviro.wiki

Reduction : Abiotic reduction can occur in anoxic environments, such as saturated soils and sediments, mediated by reduced iron minerals (e.g., Fe(II) sorbed to clays) or zero-valent iron (ZVI), a material used in environmental remediation. researchgate.netstudiauniversitatis.ro Similar to microbial anaerobic pathways, this chemical reduction converts the nitro group to an amine group. This process is generally considered one of the most promising methods for remediating sites contaminated with nitroaromatic compounds. researchgate.net

Sorption and Transport Phenomena in Abiotic Matrices

The movement, or transport, of this compound through soil and sediment is largely controlled by its tendency to sorb (stick) to solid particles. This behavior influences its bioavailability and the potential for groundwater contamination.

Sorption of nitroaromatic compounds is influenced by several factors:

Hydrophobicity : The octanol-water partition coefficient (Kow) is a key indicator of a compound's tendency to partition from water into organic phases, like soil organic matter. Nitroaromatics generally have moderate log Kow values. enviro.wiki For instance, the log Kow for 4-fluoronitrobenzene is 1.8. alphachemika.co The presence of the ethoxy group would likely increase the hydrophobicity of this compound compared to its non-ethoxylated counterpart.

Soil Organic Carbon : Sorption is often strongly correlated with the organic carbon content of the soil. The organic carbon-normalized sorption coefficient (Koc) is used to describe this partitioning. Log Koc values for similar nitroaromatics like TNT and DNAN are typically in the range of 2.2 to 3.0. enviro.wiki

Specific Interactions : Beyond simple partitioning, nitroaromatics can engage in more specific donor-acceptor interactions with soil components. dtic.mil The electron-deficient nature of the nitro-substituted ring allows it to interact with electron-rich sites on clay minerals or humic substances. dtic.milacs.org

The mobility of a compound in soil is inversely related to its sorption coefficient (Kd). Compounds with low Kd values are more mobile and more likely to leach into groundwater, while those with high Kd values are retarded in their movement. enviro.wiki Given the expected moderate hydrophobicity, this compound is predicted to have intermediate mobility in soil.

| Compound | Log Kow | Log Koc | Mobility Potential | Reference |

|---|---|---|---|---|

| 2,4-Dinitrotoluene (DNT) | 1.98 | ~2.48 - 3.04 (for TNT) | Low to Intermediate | enviro.wiki |

| 2,4-Dinitroanisole (DNAN) | 1.64 | 2.24 - 2.45 | Intermediate | enviro.wiki |

| 4-Fluoronitrobenzene | 1.80 | Not Available | Intermediate (Inferred) | alphachemika.co |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry for 4-Ethoxy-3-fluoronitrobenzene

The conventional synthesis of this compound typically involves multi-step processes that may include nitration and etherification of fluorophenol precursors or nucleophilic substitution of more substituted aromatics. Future research could focus on developing more efficient, atom-economical, and sustainable synthetic methodologies.

Key Research Objectives:

Late-Stage Functionalization: Developing methods for the direct C-H ethoxylation of 3-fluoronitrobenzene would represent a significant advancement, reducing the number of synthetic steps. Research into selective C-H activation and functionalization, potentially using transition-metal catalysis, is a promising avenue.

Green Chemistry Approaches: Current syntheses often rely on traditional solvents and reagents. Future work should explore the use of greener solvents (e.g., bio-based solvents, supercritical fluids) and energy-efficient reaction conditions, such as microwave-assisted nih.gov or flow chemistry protocols. Flow chemistry, in particular, can offer enhanced safety and scalability for nitration and nucleophilic substitution reactions.

Catalytic Systems: The exploration of novel catalytic systems for the synthesis is warranted. This includes developing more robust and recyclable catalysts for nitration and etherification reactions. For instance, solid acid catalysts could replace corrosive liquid acids in nitration, and modern copper-catalyzed Ullmann-type reactions could offer milder conditions for ether formation compared to classical methods. mdpi.com

Exploration of Under-Investigated Reaction Pathways and Selectivities

The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) of the fluorine atom, activated by the para-nitro group. wikipedia.org However, the interplay of the three distinct functional groups allows for more complex and under-explored transformations.

Potential Research Areas:

Denitrative Cross-Coupling: The nitro group is often viewed simply as an activating group or a precursor to an amine. However, recent advances in transition-metal catalysis have enabled the use of nitro groups as leaving groups in cross-coupling reactions. acs.org Investigating the denitrative coupling of this compound with various partners (e.g., boronic acids, alkynes, amines) could unlock novel synthetic pathways to complex molecules that would be difficult to access otherwise. acs.orgresearchgate.net

Regioselectivity in Poly-functionalization: Research into the selective functionalization of the aromatic ring beyond the displacement of fluorine is a key area. This includes electrophilic aromatic substitution, where the directing effects of the ethoxy and fluoro groups compete. Understanding and controlling the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation could yield valuable, highly substituted intermediates.

Ortho-Metalation and C-H Activation: Directed ortho-metalation (DoM) strategies could be explored. While the nitro group is generally incompatible with strongly basic organometallic reagents, the ethoxy group could potentially direct metalation to the C-5 position. Alternatively, transition-metal-catalyzed C-H activation at positions other than C-4 could provide access to new isomers and derivatives. acs.org

Advanced Computational Modeling for Complex Reactivity and Properties

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, which can guide experimental work and accelerate discovery.

Future Computational Studies: